molecular formula C5H10ClNO2 B1462697 3-chloro-N-methoxy-N-methylpropanamide CAS No. 1062512-53-1

3-chloro-N-methoxy-N-methylpropanamide

Cat. No.: B1462697
CAS No.: 1062512-53-1
M. Wt: 151.59 g/mol
InChI Key: ICQLPTXIVOLHIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-chloro-N-methoxy-N-methylpropanamide can be synthesized through the reaction of 3-chloroacetic acid with methanol and methyl iodide . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the methoxy group. The reaction conditions include maintaining a temperature of around 110°C to ensure the proper formation of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-chloro-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-methoxy-N-methylpropanamide is unique due to the presence of both a chloro and a methoxy group, which allows for a diverse range of chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

3-chloro-N-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQLPTXIVOLHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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